molecular formula C13H16N4O B7517392 N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide

N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide

Cat. No. B7517392
M. Wt: 244.29 g/mol
InChI Key: JNIFSRUOVSWHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, also known as DMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMMP is a pyridine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating a variety of biological processes. In

Scientific Research Applications

N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been used in a variety of scientific research applications, including as a tool for investigating the function of ion channels, receptors, and enzymes. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to interact with a variety of targets in the body, including the nicotinic acetylcholine receptor, the voltage-gated potassium channel, and the adenosine A1 receptor. These interactions have been studied in vitro and in vivo, providing valuable insights into the mechanisms underlying these biological processes.

Mechanism of Action

The mechanism of action of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to bind to the nicotinic acetylcholine receptor, causing a decrease in the channel's activity. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has also been shown to block the voltage-gated potassium channel, leading to an increase in neuronal excitability. These effects suggest that N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and receptors, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide has several advantages as a tool for scientific research, including its high purity, stability, and specificity for certain targets. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide, including the development of new synthetic methods, the exploration of its potential applications in the treatment of neurological and inflammatory disorders, and the investigation of its interactions with other targets in the body. Additionally, further studies are needed to fully understand the mechanism of action of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide and its potential side effects.
In conclusion, N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide is a valuable tool for scientific research, with a range of potential applications in the study of ion channels, receptors, and enzymes. Its synthesis method is well-established, and its biochemical and physiological effects have been well-documented. While there are limitations to its use, N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide remains an important compound for investigating a variety of biological processes, and there are many promising directions for future research.

Synthesis Methods

The synthesis of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 1-methyl-4-(pyrazol-4-yl)methylamine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound. This method has been used successfully to synthesize N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide in high yields and purity.

properties

IUPAC Name

N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-4-5-12(7-14-10)13(18)16(2)8-11-6-15-17(3)9-11/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIFSRUOVSWHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.